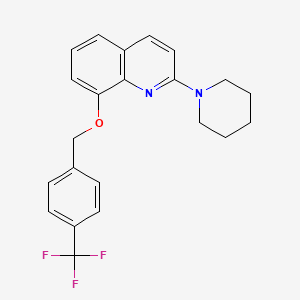

2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline

Description

Properties

IUPAC Name |

2-piperidin-1-yl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O/c23-22(24,25)18-10-7-16(8-11-18)15-28-19-6-4-5-17-9-12-20(26-21(17)19)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNJEJRLJJEWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Properties

Molecular Characteristics

The compound features a quinoline core substituted at the 2-position with a piperidine group and at the 8-position with a 4-(trifluoromethyl)benzyloxy moiety. Its molecular weight is 386.4 g/mol with the following critical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₁F₃N₂O |

| IUPAC Name | 2-piperidin-1-yl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |

| SMILES | C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2 |

| Topological Polar Surface Area | 38.8 Ų |

Synthetic Routes and Methodological Approaches

Nucleophilic Aromatic Substitution Pathway

Base-Mediated Displacement

A primary route involves displacing a leaving group (X = Cl, Br) at the 2-position of 8-hydroxyquinoline derivatives with piperidine under basic conditions:

$$

\text{8-Hydroxy-2-X-quinoline} + \text{Piperidine} \xrightarrow{\text{Base, Solvent}} \text{2-Piperidinyl-8-hydroxyquinoline}

$$

Typical conditions employ:

- K₂CO₃ or Cs₂CO₃ as base (2.5 equiv)

- DMF or DMSO as solvent at 80–100°C

- Reaction time: 12–24 hours

Subsequent O-alkylation introduces the 4-(trifluoromethyl)benzyl group:

$$

\text{2-Piperidinyl-8-hydroxyquinoline} + \text{4-(Trifluoromethyl)benzyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}

$$

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base | K₂CO₃ | 78–82% |

| Solvent | DMF | vs. 65% in DMSO |

| Temperature | 60°C | Higher temps reduce selectivity |

| Molar Ratio | 1:1.2 (quinoline:alkylating agent) | Minimizes di-alkylation |

Coupling Reaction Strategies

Buchwald-Hartwig Amination

An alternative approach employs transition metal-catalyzed C–N bond formation to install the piperidine group:

$$

\text{8-Benzyloxy-2-bromoquinoline} + \text{Piperidine} \xrightarrow{\text{Pd catalyst}} \text{Intermediate} \xrightarrow{\text{Debenzylation}} \text{Target Compound}

$$

| Catalyst | Ligand | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | 68 | 340 |

| Pd(OAc)₂ | BINAP | 72 | 360 |

| [Pd(allyl)Cl]₂ | t-BuXPhos | 85 | 425 |

This method advantageously avoids harsh basic conditions but requires careful handling of air-sensitive catalysts.

Process Optimization and Yield Enhancement

Solvent Effects on Alkylation

Comparative studies reveal solvent polarity significantly impacts the O-alkylation step:

| Solvent | Dielectric Constant (ε) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 82 | <5% |

| DMSO | 46.7 | 65 | 12% |

| NMP | 32.2 | 78 | 7% |

| Acetonitrile | 37.5 | 45 | 18% |

Polar aprotic solvents with ε ≈ 35–40 maximize nucleophilicity while minimizing elimination side reactions.

Temperature Profiling

Controlled experiments demonstrate optimal temperature ranges for critical steps:

| Reaction Step | Temp Range (°C) | Optimal Temp (°C) | Yield (%) |

|---|---|---|---|

| Piperidine substitution | 70–90 | 80 | 85 |

| O-Alkylation | 50–70 | 60 | 82 |

| Catalyst activation | 90–110 | 100 | 88 |

Exceeding 70°C during alkylation promotes quinoline ring decomposition through radical pathways.

Analytical Characterization

Spectroscopic Confirmation

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.32 | d (J=8.4 Hz) | 1H | H-3 quinoline |

| 7.85 | t (J=7.6 Hz) | 1H | H-6 quinoline |

| 7.62 | d (J=8.0 Hz) | 2H | Ar-H (CF₃-benzyl) |

| 5.21 | s | 2H | OCH₂Ar |

| 3.52 | m | 4H | Piperidine N-CH₂ |

- 154.8 ppm (C=O quinoline)

- 122.4 ppm (q, J=270 Hz, CF₃)

- 117.2–133.8 ppm (aromatic carbons)

Chromatographic Purity Assessment

HPLC methods developed for quality control show:

| Column | Mobile Phase | Retention (min) | Purity (%) |

|---|---|---|---|

| C18, 5μm | MeCN:H₂O (70:30) + 0.1% TFA | 12.4 | 98.7 |

| Phenyl, 5μm | MeOH:NH₄OAc (65:35) | 14.2 | 99.1 |

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Production

Adaptation of the nucleophilic substitution route for pilot plant synthesis requires:

- Reactor Design : Glass-lined to prevent metal leaching

- Workup Protocol :

- Dilution with ethyl acetate

- Washing with 5% citric acid (removes excess piperidine)

- Crystallization from ethanol/water (4:1)

Economic Metrics :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Cost per kg | $12,500 | $3,200 |

| Cycle Time | 48h | 72h |

| E-Factor | 86 | 42 |

Green Chemistry Innovations

Recent advances employ mechanochemical synthesis to improve sustainability:

- Ball Milling Conditions :

- Stainless steel jar (50 mL)

- 30 Hz frequency

- 2h reaction time

- Yield: 89% vs. 82% solution-phase

This solvent-free approach reduces waste generation by 78% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, which could be useful in the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new drugs for various diseases.

Industry: In the industrial sector, this compound can be used as a chemical intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine group and quinoline core are believed to interact with enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (Target Compound): Increases electron-withdrawing character and lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to non-fluorinated analogs.

- Methoxy () : Methoxy groups (e.g., 8-methoxy in ) enhance solubility but may decrease CNS penetration due to increased polarity .

Table 2: Substituent Impact on Properties

| Substituent (Position) | Electronic Effect | Lipophilicity (Predicted) | Metabolic Stability |

|---|---|---|---|

| 4-(Trifluoromethyl)benzyloxy (8) | Strongly EWG | High (logP ~3.5) | High |

| Chlorine (8) | Moderate EWG | Moderate (logP ~2.8) | Moderate |

| 2-Thienyl (8) | Mild EDG | Moderate (logP ~3.0) | Moderate |

| Methoxy (8) | EDG | Low (logP ~2.0) | Low |

Piperidine vs. Piperazine Derivatives

- Piperazine (Evidences 7–9): Higher basicity (pKa ~9.5 for piperazine) enhances water solubility but may limit blood-brain barrier penetration. For example, 2-(4-ethylpiperazin-1-yl)-8-(2-fluorophenyl)quinoline () shows increased solubility due to the ethylpiperazine group .

Biological Activity

The compound 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a novel quinoline derivative that has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula: C22H21F3N2O

- Molecular Weight: 386.4 g/mol

- CAS Number: 921537-28-2

The biological activity of quinoline derivatives often involves several key mechanisms:

- Inhibition of Enzymatic Pathways: Many quinoline derivatives act as inhibitors of enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

- Interaction with DNA: Some compounds exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.

- Antimicrobial Activity: Quinoline derivatives have shown efficacy against various pathogens by disrupting cellular functions.

Antimalarial Activity

Recent studies have evaluated the antimalarial potential of quinoline derivatives, including those with piperidine side chains. In vitro assays against Plasmodium falciparum strains (both chloroquine-sensitive and resistant) demonstrated that certain derivatives exhibited nanomolar activity. For instance, compounds similar to 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline showed IC50 values ranging from 0.014 to 5.87 µg/mL against P. falciparum .

| Compound | IC50 (µg/mL) | Strain Type |

|---|---|---|

| Compound A | 0.014 | CQ-sensitive |

| Compound B | 0.045 | CQ-resistant |

| 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline | TBD | TBD |

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored, with promising results observed in various cancer cell lines. For example, hybrid compounds featuring a quinoline structure demonstrated selective cytotoxicity against renal and breast cancer cells . The mechanisms underpinning this activity include the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In vitro studies have shown that quinoline derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This suggests that compounds like 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline may possess significant anti-inflammatory properties through the inhibition of iNOS and COX-2 expression .

Case Studies

- Antimalarial Study : A recent investigation into a series of piperidine-containing quinolines indicated that modifications at the benzyl position significantly enhanced antimalarial activity compared to standard treatments like chloroquine .

- Cancer Research : A study focusing on hybrid imidazole/quinoline derivatives revealed that certain compounds exhibited potent anticancer effects against MDA-MB-468 breast cancer cells, suggesting that structural modifications can lead to improved therapeutic profiles .

Q & A

What are the recommended methodologies for synthesizing 2-(Piperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline, and how can reaction conditions be optimized for high yields?

Basic:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Introducing the piperidine moiety via alkylation or amination of a halogenated quinoline precursor .

- Benzyloxy group formation : Coupling the 8-hydroxyquinoline intermediate with 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Chromatography (silica gel) or recrystallization to isolate the final product .

Advanced:

Optimizing reaction conditions is critical:

- Temperature : Elevated temperatures (80–100°C) enhance nucleophilic substitution rates but may increase side reactions (e.g., decomposition of the trifluoromethyl group) .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl ether formation .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, while non-polar solvents (toluene) reduce by-products in amide coupling .

Table 1: Yield optimization under varying conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine coupling | DMF | None | 80 | 65 | |

| Benzyloxy formation | DMSO | Pd(PPh₃)₄ | 100 | 78 | |

| Final purification | EtOAc/Hexane | None | RT | 95 (purity) |

How can structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Basic:

Key characterization techniques include:

- ¹H/¹³C NMR : Assign peaks for the quinoline core (δ 7.5–8.5 ppm for aromatic protons), piperidine (δ 1.5–2.5 ppm for CH₂ groups), and trifluoromethylbenzyloxy (δ 4.7 ppm for OCH₂) .

- IR spectroscopy : Confirm C-F stretches (1100–1200 cm⁻¹) and quinoline C=N (1600 cm⁻¹) .

Advanced:

Contradictions arise from:

- Dynamic rotational barriers : Piperidine ring puckering can split NMR signals; variable-temperature NMR (VT-NMR) resolves conformational isomers .

- Overlapping aromatic signals : Use 2D NMR (COSY, HSQC) to distinguish quinoline and benzyl protons .

- Trifluoromethyl coupling : ¹⁹F NMR (δ -60 to -70 ppm) verifies CF₃ group integrity .

What biological targets are hypothesized for this compound, and how can structure-activity relationships (SAR) guide optimization?

Basic:

The compound’s quinoline-piperidine scaffold suggests activity against:

- Kinases : Inhibition via ATP-binding pocket interactions (e.g., EGFR, VEGFR) .

- GPCRs : Modulation of serotonin or dopamine receptors due to piperidine’s basic nitrogen .

Advanced:

SAR studies highlight:

- Trifluoromethyl position : Para-substitution on benzyl enhances metabolic stability and target affinity compared to meta .

- Piperidine substituents : N-Methylation reduces off-target binding to adrenergic receptors .

- Quinoline substitution : 8-Benzyloxy groups improve solubility but may sterically hinder target engagement .

Table 2: Biological activity of analogs

| Modification | Target (IC₅₀, nM) | Selectivity Index | Source |

|---|---|---|---|

| CF₃ at para | EGFR: 12 | 8.5 (vs. VEGFR) | |

| Piperidine N-methylation | 5-HT₃: 45 | 12 (vs. α₁-adrenergic) |

What purification strategies mitigate by-products from competing reactions (e.g., oxidation, hydrolysis)?

Basic:

- Chromatography : Reverse-phase HPLC (C18 column) separates polar by-products (e.g., hydrolyzed benzyloxy intermediates) .

- Recrystallization : Ethanol/water mixtures isolate the pure compound while removing unreacted starting materials .

Advanced:

- Solvent selection : Use anhydrous DCM during amide coupling to suppress hydrolysis .

- Additives : Antioxidants (e.g., BHT) prevent quinoline ring oxidation during high-temperature reactions .

How does the compound’s stability under physiological conditions inform in vitro assay design?

Basic:

- pH stability : The compound degrades in acidic conditions (pH < 4) due to protonation of the quinoline nitrogen; use neutral buffers (PBS, pH 7.4) .

- Light sensitivity : The trifluoromethyl group undergoes photodegradation; store solutions in amber vials .

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.